2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO4S and a molecular weight of 242.72 g/mol . This compound is known for its use in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methoxyethanol with oxan-3-yl chloride in the presence of a sulfonyl chloride reagent . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and water for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride include:
2-Methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride: This compound has a similar structure but with the oxan ring attached at a different position.
2-(Oxan-3-yl)ethane-1-sulfonyl chloride: This compound lacks the methoxy group, making it less reactive in certain reactions.
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride: This compound has a similar structure but with an oxolan ring instead of an oxan ring.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the methoxy and sulfonyl chloride groups, which allows for a wide range of chemical transformations.
Properties
IUPAC Name |
2-methoxy-2-(oxan-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-12-8(6-14(9,10)11)7-3-2-4-13-5-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSMFLYANTEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.